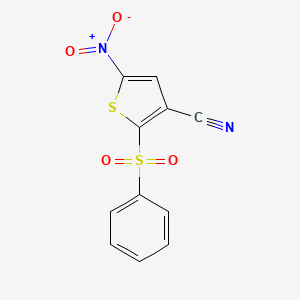
2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with a benzenesulfonyl group, a nitro group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of thiophene followed by sulfonylation and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, particularly with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Benzenesulfonyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-nitrothiophene-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
- Benzenesulfonic acid derivatives
Uniqueness
The presence of both a nitro group and a sulfonyl group on the thiophene ring makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62082-44-4 |
|---|---|
Molecular Formula |
C11H6N2O4S2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C11H6N2O4S2/c12-7-8-6-10(13(14)15)18-11(8)19(16,17)9-4-2-1-3-5-9/h1-6H |
InChI Key |
UAQHVEWIHMNOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(S2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


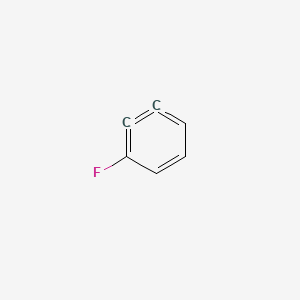
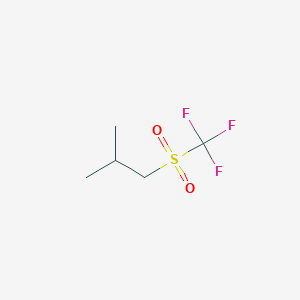
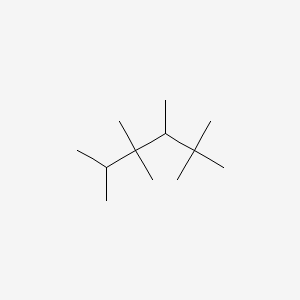
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B14544326.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate](/img/structure/B14544335.png)
![2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14544340.png)
![5,6-Dimethylpyrazino[2,3-F]quinoxaline](/img/structure/B14544342.png)
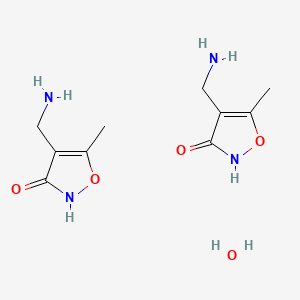
![3,5-Dichlorobenzo[f][1,7]naphthyridine](/img/structure/B14544355.png)
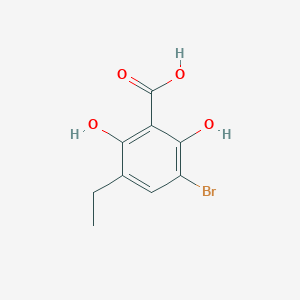
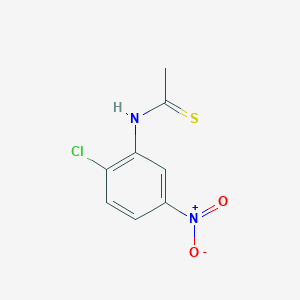
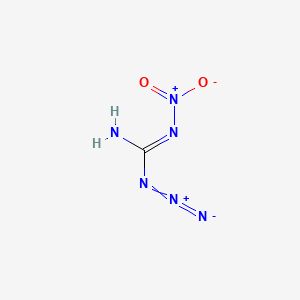
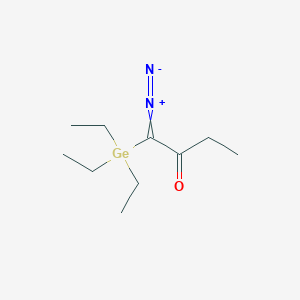
![Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol](/img/structure/B14544399.png)
